2-Methyl-4-penten-2-ol

Overview

Description

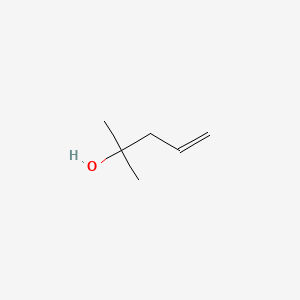

2-Methyl-4-penten-2-ol is an organic compound with the molecular formula C6H12O. It is a colorless liquid at room temperature and is known for its refreshing fruit-like aroma . This compound is also referred to as 4-Penten-2-ol, 2-methyl .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-4-penten-2-ol can be synthesized through various methods. One common approach involves the reaction of isobutene with formaldehyde in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 0°C to 50°C .

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent quality and yield. Catalysts such as acidic ion-exchange resins are often employed to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-4-penten-2-ol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form saturated alcohols using reducing agents such as lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

Major Products Formed:

Oxidation: Corresponding aldehydes or ketones

Reduction: Saturated alcohols

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthetic Chemistry Applications

1. Intermediate in Organic Synthesis

2-Methyl-4-penten-2-ol serves as a crucial intermediate in the synthesis of various organic compounds:

- Synthesis of Undecenolide : It is used in one of the key synthetic steps for preparing undecenolide, specifically (−)-cladospolide C, which is significant in the production of fragrances and flavor compounds .

- Preparation of Hydroxyeicosa Tetraenoic Acid : The compound is utilized to synthesize specific enantiomers of hydroxyeicosa tetraenoic acid, which are important in biochemistry and pharmacology .

| Application | Description |

|---|---|

| Undecenolide Synthesis | Key intermediate for (−)-cladospolide C |

| Hydroxyeicosa Tetraenoic Acid | Synthesis of specific enantiomers |

Pharmaceutical Applications

2. Genotoxicity and Safety Assessments

Research has evaluated the safety profile of this compound, indicating that it is not genotoxic. A study conducted following OECD guidelines showed no mutagenic effects in the Ames test, supporting its use in pharmaceuticals .

3. Toxicological Studies

In repeated dose toxicity studies on Sprague Dawley rats, no significant adverse effects were observed at doses up to 1000 mg/kg/day. This data supports its potential use in medicinal formulations without significant health risks .

Food Technology Applications

4. Flavoring Agent

The compound has been found to enhance flavors in food products. For example, it can be esterified with alcohols to create flavoring agents such as isobutyl and n-hexyl esters of 2-methyl-4-pentenoic acid. These esters are used to impart fruity flavors in candies and beverages .

| Food Application | Description |

|---|---|

| Flavoring Agent | Used as an ester for enhancing taste in foods and beverages |

Case Studies

Case Study 1: Flavor Enhancement in Confectionery

A study demonstrated that incorporating isobutyl-2-methyl-4-pentenoate into hard candy formulations significantly improved the strawberry flavor compared to control samples without the ester. This illustrates the practical application of this compound derivatives in the food industry .

Case Study 2: Toxicological Safety Profile

In a comprehensive toxicological evaluation involving multiple endpoints (genotoxicity, reproductive toxicity), this compound showed no adverse effects at tested concentrations, reinforcing its safety for use in consumer products .

Mechanism of Action

The mechanism of action of 2-Methyl-4-penten-2-ol involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate certain signaling pathways involved in cellular processes .

Comparison with Similar Compounds

- 4-Penten-2-ol

- 2-Methyl-3-buten-2-ol

- 2-Methyl-4-pentyn-2-ol

Comparison: 2-Methyl-4-penten-2-ol is unique due to its specific structure, which imparts distinct chemical and physical properties. Compared to 4-Penten-2-ol, it has an additional methyl group, which influences its reactivity and applications. Similarly, 2-Methyl-3-buten-2-ol and 2-Methyl-4-pentyn-2-ol have different bonding arrangements, leading to variations in their chemical behavior and uses .

Biological Activity

2-Methyl-4-penten-2-ol, with the chemical formula and CAS number 624-97-5, is a compound that has garnered attention for its various biological activities. This article delves into its biological properties, including mutagenicity, toxicity, and potential therapeutic applications.

- Molecular Weight: 100.1589 g/mol

- Structure: The compound features a pentene backbone with a hydroxyl group, contributing to its reactivity and biological activity.

Biological Activity Overview

This compound exhibits several biological activities that can be categorized into mutagenicity, toxicity, and potential therapeutic effects.

Mutagenicity and Genotoxicity

Research has indicated that this compound does not exhibit mutagenic properties. In an Ames test conducted to evaluate its mutagenic activity, no significant increase in revertant colonies was observed at concentrations up to 5000 μg/plate, both with and without metabolic activation (S9) . Additionally, a chromosome aberration study involving human peripheral blood lymphocytes showed no statistically significant increases in chromosomal aberrations or polyploid cells at doses up to 2080 μg/mL .

Toxicity Studies

A subchronic toxicity study was performed on Sprague Dawley rats over a 28-day period. The results indicated no significant adverse effects on body weight or clinical chemistry parameters at lower doses. However, at the highest dose of 1000 mg/kg/day, males exhibited increased kidney weights and liver weight alterations consistent with adaptive changes rather than toxic effects . The study concluded that the compound does not pose a significant hazard to human health based on the observed effects .

Case Study: Repeated Dose Toxicity

In a detailed repeated dose toxicity assessment, groups of rats were administered varying doses of this compound. The findings revealed:

- Doses: 0, 15, 150, and 1000 mg/kg/day.

- Observations: Males in the higher dose groups showed increased kidney and liver weights. Notably, necropsy revealed speckled kidneys and enlarged livers in the highest dose group .

| Dose (mg/kg/day) | Kidney Weight Increase | Liver Weight Increase | Observations |

|---|---|---|---|

| 0 | No | No | Normal |

| 15 | No | No | Normal |

| 150 | Yes | Yes | Mild changes |

| 1000 | Yes | Yes | Speckled kidneys; enlarged livers |

Potential Therapeutic Applications

While primarily studied for safety and toxicity, there is emerging interest in the compound's role as a building block in synthesizing biologically active compounds. It has been identified as a precursor for various derivatives that may exhibit pharmacological properties .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-methyl-4-penten-2-ol, and how do reaction conditions influence isomer ratios?

- Methodology : The compound can be synthesized via acid-catalyzed aldol condensation of acetaldehyde, followed by rectification to isolate isomers. For example, a molar ratio of 4:1 (4-methyl-3-en-2-pentanol to 4-methyl-4-en-2-pentanol) was achieved using p-toluenesulfonic acid in a two-phase system . GC-MS and NMR are critical for quantifying isomer distributions and verifying purity.

- Experimental Design : Vary catalyst type (e.g., Brønsted vs. Lewis acids), solvent polarity, and temperature to optimize selectivity. Monitor reaction progress via in-situ FTIR or HPLC .

Q. How can structural features of this compound be characterized to distinguish it from similar unsaturated alcohols?

- Techniques :

- Canonical SMILES :

CC(C=C(C)C)Ofor unambiguous structural identification . - Spectroscopy : Compare H NMR chemical shifts of allylic protons (δ 5.2–5.6 ppm) and hydroxyl groups (δ 1.2–1.5 ppm) with reference databases .

- Chromatography : Use retention indices in GC-MS with polar columns (e.g., DB-WAX) to resolve co-eluting isomers .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Guidelines :

- Use chemical-resistant gloves (e.g., nitrile), protective eyewear, and fume hoods to avoid dermal/ocular exposure .

- Store in airtight containers away from oxidizers (e.g., ozone) due to its unsaturated structure, which may enhance reactivity .

Advanced Research Questions

Q. How does the γ-hydroxyl group and methyl substitution in this compound influence its reactivity in Diels-Alder and photooxygenation reactions?

- Mechanistic Insights :

- Under acidic conditions, the compound generates allyl cations that act as dienophiles in Diels-Alder reactions with cyclopentadiene, yielding norbornenylcarbinols .

- Photooxygenation with singlet oxygen (O) produces hydroperoxides, which can be stabilized using radical scavengers (e.g., BHT). Analyze products via H NMR or LC-MS .

Q. What are the kinetic parameters for the gas-phase reaction of this compound with ozone, and how do structural modifications alter its atmospheric lifetime?

- Methodology :

- Use absolute rate methods in smog chambers to determine rate constants. Reported = cm molecule s, lower than 4-penten-2-ol due to electron-donating methyl groups reducing electrophilic attack .

- Compare with computational models (e.g., DFT) to predict substituent effects on reactivity .

Q. Can this compound serve as a precursor for terpenoid derivatives, and what catalytic systems enhance selectivity?

- Synthetic Applications :

- Dehydrative cyclodimerization with acid catalysts yields dimethylated limonenes. Optimize yields by adjusting catalyst loading (e.g., 5–10 mol% HSO) and reaction time .

- Test heterogeneous catalysts (e.g., montmorillonite-supported Pd) for hydrogenation to saturated alcohols, monitoring selectivity via GC .

Q. How do computational models explain the electronic and steric effects of this compound in catalytic systems?

- Computational Approaches :

- Perform DFT calculations to map electron density around the hydroxyl and alkene groups. Compare charge distribution with analogs (e.g., 4-methyl-3-penten-2-one) to rationalize divergent reactivities .

- Simulate transition states for ozonolysis or hydrogenation to identify steric bottlenecks caused by the methyl group .

Q. Contradictions & Limitations

- and describe distinct reactivity profiles (Diels-Alder vs. ozonolysis), reflecting context-dependent behavior. For example, the methyl group enhances stability in acid-catalyzed reactions but reduces ozonolysis rates .

- Computational models in require experimental validation for steric/electronic effects.

Properties

IUPAC Name |

2-methylpent-4-en-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-4-5-6(2,3)7/h4,7H,1,5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYOPRNGQFQWYER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70211464 | |

| Record name | 2-Methyl-4-penten-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70211464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

624-97-5 | |

| Record name | 2-Methyl-4-penten-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-4-penten-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70211464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylpent-4-en-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-4-PENTEN-2-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38Q68G4313 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.